NRA-0160
Overview
Description
NRA-0160 is a selective dopamine D4 receptor antagonist with a Ki value of 0.48 nM . It exhibits negligible affinity for dopamine D2 receptor, D3 receptor, rat 5-HT2A receptor, and rat α1 adrenoceptor . This compound is primarily used in scientific research to study the effects of dopamine receptor antagonism.
Preparation Methods
The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed . Industrial production methods for NRA-0160 are also not widely available, as it is primarily synthesized for research purposes.
Chemical Reactions Analysis
NRA-0160 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NRA-0160 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used to study the effects of dopamine receptor antagonism on various chemical reactions and processes.
Biology: Employed in research to understand the role of dopamine receptors in biological systems.
Medicine: Investigated for its potential therapeutic effects in treating conditions related to dopamine dysregulation, such as schizophrenia and Parkinson’s disease.
Industry: Utilized in the development of new drugs and therapeutic agents targeting dopamine receptors
Mechanism of Action
NRA-0160 exerts its effects by selectively antagonizing the dopamine D4 receptor. This action inhibits the binding of dopamine to the receptor, thereby modulating the downstream signaling pathways. The molecular targets and pathways involved include the inhibition of dopamine-induced activation of adenylate cyclase and the subsequent reduction in cyclic adenosine monophosphate (cAMP) levels .
Comparison with Similar Compounds
NRA-0160 is unique in its high selectivity for the dopamine D4 receptor compared to other dopamine receptor antagonists. Similar compounds include:
L-745,870: Another selective dopamine D4 receptor antagonist with similar properties but different binding affinities.
NRA0045: A compound with potent antagonistic effects on dopamine D4, 5-HT2A, and alpha1 adrenaline receptors
This compound stands out due to its high selectivity and negligible affinity for other dopamine receptors, making it a valuable tool in research focused on the dopamine D4 receptor .
Properties
IUPAC Name |
4-(4-fluorophenyl)-5-[2-[4-[(3-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-1,3-thiazole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F2N3OS/c25-19-6-4-18(5-7-19)22-21(31-24(28-22)23(27)30)10-13-29-11-8-16(9-12-29)14-17-2-1-3-20(26)15-17/h1-7,14-15H,8-13H2,(H2,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QESXTNJNPLVEOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=CC2=CC(=CC=C2)F)CCC3=C(N=C(S3)C(=O)N)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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